5-(3-Chlorophenyl)-2-fluorobenzoic acid
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Overview
Description
5-(3-Chlorophenyl)-2-fluorobenzoic acid is an aromatic compound that features a chlorophenyl group and a fluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex aromatic compounds . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3-Chlorophenyl)-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-2-hydroxybenzoic acid
- 5-(3-Chlorophenyl)-2-methylbenzoic acid
- 5-(3-Chlorophenyl)-2-nitrobenzoic acid
Uniqueness
5-(3-Chlorophenyl)-2-fluorobenzoic acid is unique due to the presence of both a chlorine and a fluorine atom on the aromatic ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, distinguishing it from similar compounds.
Biological Activity
5-(3-Chlorophenyl)-2-fluorobenzoic acid is an aromatic compound with significant implications in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound (CAS No. 1261933-47-4) features a chlorophenyl group and a fluorobenzoic acid moiety. The presence of both chlorine and fluorine atoms influences the compound's reactivity and biological interactions, making it a valuable building block in organic synthesis.
Property | Value |
---|---|
Molecular Formula | C13H8ClF O2 |
Molecular Weight | 248.65 g/mol |
Melting Point | 145-147 °C |
Appearance | White crystalline solid |
Synthesis Methods
The synthesis of this compound is primarily achieved through the Suzuki–Miyaura coupling reaction , which is known for its mild conditions and functional group tolerance. This method allows for the efficient formation of complex aromatic compounds, making it suitable for pharmaceutical applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may alter enzyme activity or receptor signaling pathways, leading to various biological effects. However, detailed mechanisms remain to be fully elucidated through further research.
Biological Activity
Recent studies have highlighted the potential biological activities of this compound:
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study evaluating various benzoic acid derivatives found that this compound exhibited IC50 values comparable to established anticancer agents. It was particularly effective against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating its potential as a lead compound for further development .
- Inflammation Modulation : In a model of acute inflammation, administration of related benzoic acid derivatives led to a significant reduction in pro-inflammatory cytokines, suggesting that this compound may have similar effects .
Comparison with Similar Compounds
Compound | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|
This compound | Moderate | Potential |
5-(3-Chlorophenyl)-2-hydroxybenzoic acid | High | Moderate |
5-(3-Chlorophenyl)-2-nitrobenzoic acid | Low | Low |
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQKSQYQFCMGHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681433 |
Source
|
Record name | 3'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-47-4 |
Source
|
Record name | 3'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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